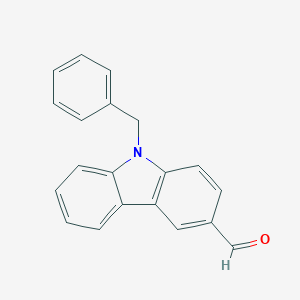

9-ベンジル-9H-カルバゾール-3-カルバルデヒド

概要

説明

9-Benzyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C20H15NO . It has an average mass of 285.339 Da and a mono-isotopic mass of 285.115356 Da . The compound is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

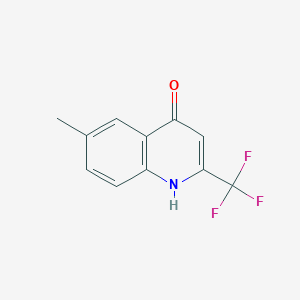

The synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde and its derivatives is a topic of ongoing research. Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

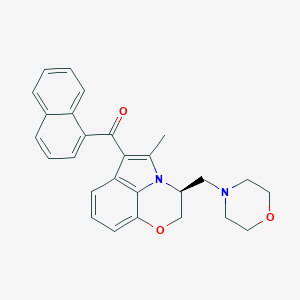

The molecular structure of 9-Benzyl-9H-carbazole-3-carbaldehyde consists of a planar carbazole moiety . The carbazole moiety is oriented with respect to the adjacent benzene ring . More detailed information about the molecular structure can be found in the referenced papers .Physical And Chemical Properties Analysis

9-Benzyl-9H-carbazole-3-carbaldehyde has a molecular weight of 285.35 g/mol . The compound has a density of 1.19 g/cm³ . More detailed information about the physical and chemical properties can be found in the referenced papers .科学的研究の応用

化学合成中間体

“9-ベンジル-9H-カルバゾール-3-カルバルデヒド”は、有機合成の出発物質としてよく使用されます。 他の有機化合物の合成において重要な役割を果たしています .

材料科学

材料科学の分野では、この化合物はポリマーの合成に使用できる可能性があります。 たとえば、類似の化合物である“9-エチル-3-カルバゾールカルバルデヒド”は、ポリ(ビニルアセタール)の合成に使用されています .

生物学研究

“9-ベンジル-9H-カルバゾール-3-カルバルデヒド”の生物学研究における特定の用途は十分に文書化されていませんが、カルバゾール誘導体は、その潜在的な生物活性について研究されています。 たとえば、いくつかのカルバゾール誘導体は、抗癌、抗ウイルス、および抗菌特性を示しています .

安全性と取り扱い

直接的な用途ではありませんが、この化合物に関連する安全性と取り扱い手順に注意することが重要です。皮膚と目に刺激を与える可能性があり、適切な個人用保護具を着用して取り扱う必要があります。 熱と火炎から離して、換気の良い場所で保管する必要があります .

作用機序

Target of Action

Similar carbazole derivatives have been found to exhibit significant cytotoxic activity against various tumor cell lines , suggesting potential targets within cancer pathways.

Biochemical Pathways

Given the cytotoxic activity of similar carbazole derivatives , it can be inferred that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Similar carbazole derivatives have been found to exhibit cytotoxic activity, suggesting that this compound may induce cell death in certain cancer cell lines .

特性

IUPAC Name |

9-benzylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNXZYWQXATWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389080 | |

| Record name | 9-Benzyl-3-formylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54117-37-2 | |

| Record name | 9-Benzyl-3-formylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzylcarbazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

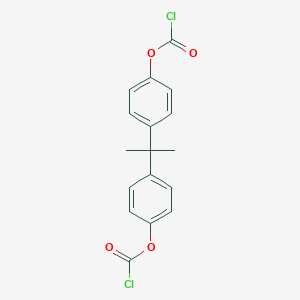

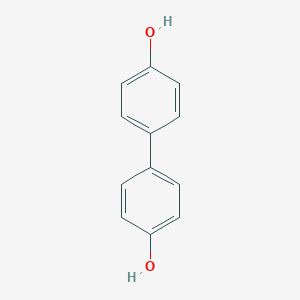

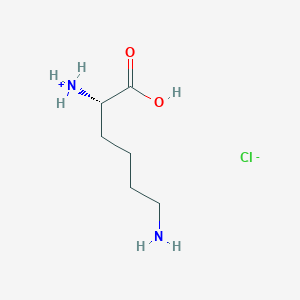

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the carbazole scaffold and the 9-benzyl substituent in the observed antiplatelet activity of 9-Benzyl-9H-carbazole-3-carbaldehyde?

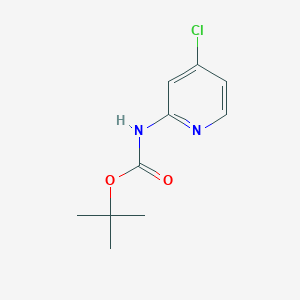

A1: The research suggests that both the carbazole scaffold and the 9-benzyl substituent are crucial for the antiplatelet activity of 9-Benzyl-9H-carbazole-3-carbaldehyde. While the exact mechanism of action remains unclear, the study investigated several derivatives with modifications to these structural elements. Notably, compounds like 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (3b), which retains the core structure, also exhibited significant antiplatelet activity, comparable to the lead compound and the known inhibitor YC-1 []. This observation suggests that the carbazole core structure and the benzyl group at the 9-position are essential for interacting with the biological target(s) responsible for the observed activity. Further studies exploring variations in the substituents on the benzyl ring could provide valuable insights into the structure-activity relationship and help optimize the antiplatelet potency of this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)

![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)

![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)